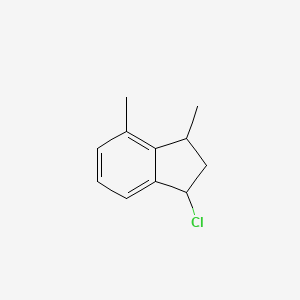
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene
Vue d'ensemble
Description
“1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene” is a derivative of indene, which is an organic compound with the formula C9H10 . Indene is a colorless liquid hydrocarbon and is a petrochemical, a bicyclic compound . It is usually produced by hydrogenation of indene .
Molecular Structure Analysis
The molecular structure of “1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene” can be inferred from its name. It is a chlorinated, dimethylated derivative of indene, a bicyclic compound consisting of a benzene ring fused with a cyclopentene ring .Applications De Recherche Scientifique
Organic Synthesis Intermediates
1-Chloro-3,4-dimethyl-2,3-dihydro-1H-indene: serves as a valuable intermediate in organic synthesis. Its chlorinated indene structure is amenable to further chemical transformations, making it a versatile building block for synthesizing a wide range of complex organic molecules. This compound can undergo reactions such as nucleophilic substitution, addition, or coupling reactions, which are fundamental in creating pharmaceuticals, agrochemicals, and polymers .
Pharmaceutical Research
In pharmaceutical research, this compound’s structural motif is found in various bioactive molecules. Its indene backbone is particularly significant in the synthesis of indole derivatives, which are prevalent in many natural products and drugs. Indole structures are known for their biological activity and are used in treatments for cancer, microbial infections, and other disorders .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the specific targets and biological activities involved.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it’s likely that this compound could have a variety of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene can be influenced by various environmental factors. For instance, it’s known that indane, a structurally similar compound, is a colorless liquid hydrocarbon that is usually produced by hydrogenation of indene . It’s relatively stable in air, but can decompose under conditions of high temperature, high-energy light, or in the presence of oxidizing agents .
Propriétés
IUPAC Name |
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDVXHOGOJMTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC(=C12)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



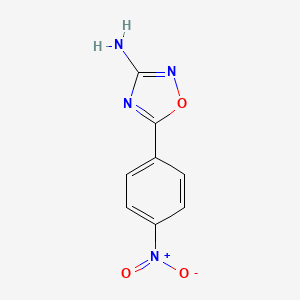

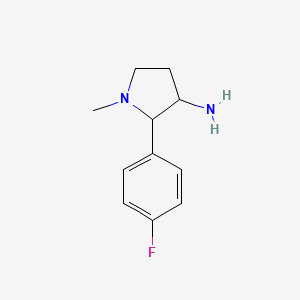


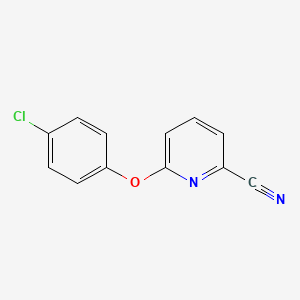

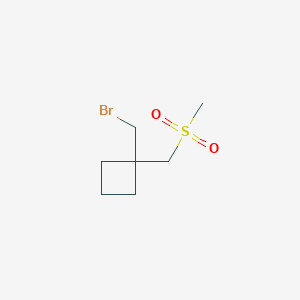

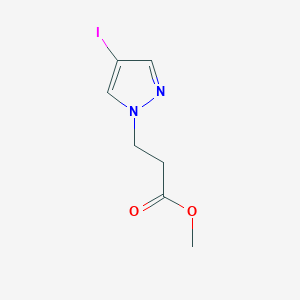
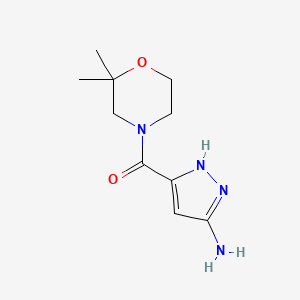
![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)
![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)
